molecular formula C6H10N2O3 B12870522 Ethyl 3-oxopyrazolidine-1-carboxylate

Ethyl 3-oxopyrazolidine-1-carboxylate

Cat. No.: B12870522
M. Wt: 158.16 g/mol
InChI Key: HEFVVDLVKXUHLL-UHFFFAOYSA-N
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Description

Ethyl 3-oxopyrazolidine-1-carboxylate is a heterocyclic compound featuring a pyrazolidine ring with an oxo group at the third position and an ethyl ester at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-oxopyrazolidine-1-carboxylate can be synthesized through the reaction of hydrazine hydrate with α,β-unsaturated diesters or β-anilino-diesters. The reaction typically involves the formation of intermediate compounds, which subsequently undergo cyclization to form the desired pyrazolidine ring . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-oxopyrazolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The oxo group can be further oxidized to form more complex derivatives.

    Reduction: The oxo group can be reduced to form hydroxyl derivatives.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides, thioesters, or other substituted derivatives.

Scientific Research Applications

Ethyl 3-oxopyrazolidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-oxopyrazolidine-1-carboxylate involves its interaction with specific molecular targets. The oxo group and the pyrazolidine ring can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity. The exact pathways and targets may vary depending on the specific application and the derivatives formed from this compound.

Comparison with Similar Compounds

Ethyl 3-oxopyrazolidine-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C6H10N2O3

Molecular Weight

158.16 g/mol

IUPAC Name

ethyl 3-oxopyrazolidine-1-carboxylate

InChI

InChI=1S/C6H10N2O3/c1-2-11-6(10)8-4-3-5(9)7-8/h2-4H2,1H3,(H,7,9)

InChI Key

HEFVVDLVKXUHLL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(=O)N1

Origin of Product

United States

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